N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with an ethyl group at position 1 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain terminates in a 3-chloro-4-methoxyphenyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-3-17-24-25-19-20(23-14-6-4-5-7-15(14)26(17)19)29-11-18(27)22-12-8-9-16(28-2)13(21)10-12/h4-10H,3,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJAACVOMCUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the triazoloquinoxaline and the chloro-methoxyphenyl moieties. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Effects on Aryl Acetamide Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, F) enhance binding to DNA or enzymes by increasing electrophilicity. The 4-OCH₃ group in the target compound may reduce metabolic stability compared to halogens .
- Bis-triazoloquinoxaline derivatives (e.g., the fluorophenyl analog) exhibit superior cytotoxicity, suggesting that fused triazole rings enhance intercalation and Topo II inhibition .
Modifications in the Triazoloquinoxaline Core
Table 2: Core Structure Variations
Key Observations :
- 1-Substituents : Ethyl groups (target compound) may confer better metabolic stability than aromatic substituents (e.g., phenyl) due to reduced π-stacking interactions with metabolizing enzymes .
- Sulfanyl linkages are critical for maintaining conformational flexibility, enabling interactions with hydrophobic enzyme pockets .
Table 3: Cytotoxicity and Enzyme Inhibition Data
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a novel compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This compound incorporates a unique combination of functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClN5O2S with a molecular weight of 427.91 g/mol. The compound features a triazoloquinoxaline core linked to a chloro-methoxyphenyl group and a sulfanyl acetamide moiety. These structural components are crucial for its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:
- Cytotoxicity : Compounds related to this scaffold exhibit significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that derivatives demonstrate effective inhibition of cell proliferation in melanoma (A375) and breast cancer (MDA-MB-231) cell lines, with some exhibiting EC50 values in the low micromolar range (e.g., 365 nM) .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis through upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2. This suggests that these compounds may effectively trigger programmed cell death in cancer cells .
Other Biological Activities
Beyond anticancer effects, compounds with similar structures have been reported to possess various biological activities:
- Antibacterial and Antifungal : Some derivatives have shown promising antibacterial and antifungal properties, indicating their potential as broad-spectrum antimicrobial agents .
- Immunomodulatory Effects : Certain triazoloquinoxaline derivatives have demonstrated immunomodulatory effects, which could be beneficial in treating autoimmune diseases .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Ezzat et al. (2023) : This study synthesized several triazoloquinoxaline derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that modifications to the side chains significantly influenced their potency .
- El-Adl et al. (2020) : Researchers explored the anti-proliferative activities of triazoloquinoxaline derivatives against various cancer types including hepatocellular carcinoma and colorectal cancer. The results showed that these compounds acted as potent DNA intercalators and topoisomerase II inhibitors .
- National Cancer Institute Study : A comprehensive evaluation was conducted on a series of triazolo derivatives against 60 different cancer cell lines, revealing promising antitumor activity across multiple types including leukemia and breast cancer .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
